molecular formula C10H14N2O3 B15217372 (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid

(2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid

Cat. No.: B15217372
M. Wt: 210.23 g/mol
InChI Key: NONCPJOZOLMXFK-DTWKUNHWSA-N
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Description

(2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is an organic compound that features a tetrahydrofuran ring substituted with a pyrazole group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the formation of the tetrahydrofuran ring followed by the introduction of the pyrazole group and the carboxylic acid functionality. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions could modify the functional groups present in the molecule.

    Substitution: The pyrazole and tetrahydrofuran rings can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while substitution could introduce new functional groups onto the pyrazole or tetrahydrofuran rings.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activity. Researchers could investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other tetrahydrofuran derivatives or pyrazole-containing molecules. Examples could be:

  • (2S,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid
  • (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-sulfonic acid

Uniqueness

The uniqueness of (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid lies in its specific substitution pattern and the combination of functional groups. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

(2S,3S)-2-(1-ethylpyrazol-4-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-2-12-6-7(5-11-12)9-8(10(13)14)3-4-15-9/h5-6,8-9H,2-4H2,1H3,(H,13,14)/t8-,9+/m0/s1

InChI Key

NONCPJOZOLMXFK-DTWKUNHWSA-N

Isomeric SMILES

CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)C(=O)O

Canonical SMILES

CCN1C=C(C=N1)C2C(CCO2)C(=O)O

Origin of Product

United States

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